Methacholine

Catalog No.
S589637
CAS No.
55-92-5
M.F
C8H18NO2+
M. Wt
160.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methacholine

CAS Number

55-92-5

Product Name

Methacholine

IUPAC Name

2-acetyloxypropyl(trimethyl)azanium

Molecular Formula

C8H18NO2+

Molecular Weight

160.23 g/mol

InChI

InChI=1S/C8H18NO2/c1-7(11-8(2)10)6-9(3,4)5/h7H,6H2,1-5H3/q+1

InChI Key

NZWOPGCLSHLLPA-UHFFFAOYSA-N

SMILES

CC(C[N+](C)(C)C)OC(=O)C

Synonyms

2-(Acetyloxy)-N,N,N-trimethyl-1-propanaminium Chloride, Acetyl 2 methylcholine Chloride, Acetyl beta methacholine Chloride, Acetyl beta methylcholine, Acetyl-2-methylcholine Chloride, Acetyl-beta-methacholine Chloride, Acetyl-beta-methylcholine, Chloride, Methacholine, Mecholine, Mecholyl, Methacholine, Methacholine Chloride, Provocholine, Provokit

Canonical SMILES

CC(C[N+](C)(C)C)OC(=O)C

The exact mass of the compound Methacholine is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Methacholine, also known as acetyl-beta-methylcholine, is a synthetic choline ester classified as a non-selective muscarinic receptor agonist. Its chemical formula is C8H18NO2C_8H_{18}NO_2, and it has a molar mass of approximately 160.23 g/mol. Methacholine acts primarily on the muscarinic acetylcholine receptors in the parasympathetic nervous system, leading to bronchoconstriction, which is particularly significant in patients with asthma or bronchial hyperreactivity. It was approved by the FDA on October 31, 1986, and is marketed under the trade name Provocholine by Methapharm Inc. .

Methacholine undergoes hydrolysis in the presence of acetylcholinesterase, converting it into inactive metabolites. The reaction can be summarized as follows:

Methacholine+H2OacetylcholinesteraseInactive metabolites\text{Methacholine}+H_2O\xrightarrow{\text{acetylcholinesterase}}\text{Inactive metabolites}

Due to its quaternary ammonium structure, methacholine is relatively resistant to hydrolysis compared to acetylcholine, resulting in a longer duration of action within the body .

Methacholine's biological activity is characterized by its action as a parasympathomimetic agent. It binds to all subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5), with a pronounced effect on M3 receptors in airway smooth muscle. This binding leads to increased intracellular calcium levels and subsequent contraction of smooth muscle, resulting in bronchoconstriction. The compound's ability to induce bronchoconstriction is exploited in clinical settings to assess bronchial hyperreactivity through the methacholine challenge test .

Methacholine can be synthesized through several methods, primarily involving the alkylation of choline derivatives. One common synthesis route involves:

  • Starting Material: Choline chloride.
  • Reagents: Acetic anhydride or acetic acid.
  • Procedure:
    • Choline chloride is reacted with acetic anhydride under controlled conditions to form methacholine.
    • The reaction typically requires an acid catalyst and is conducted under reflux conditions for optimal yield.

This method allows for the selective introduction of the acetyl group while maintaining the quaternary ammonium structure essential for its biological activity .

Methacholine's primary application lies in its use as a diagnostic agent for asthma and bronchial hyperreactivity. The methacholine challenge test involves administering inhaled methacholine to provoke bronchoconstriction, allowing clinicians to measure airway responsiveness using spirometry. Additionally, methacholine has been explored for potential therapeutic roles in conditions like chronic obstructive pulmonary disease, although its use is limited due to adverse cardiovascular effects such as bradycardia and hypotension .

Research indicates that methacholine interacts significantly with various muscarinic receptors, leading to differential effects based on receptor subtype activation:

  • M2 Receptors: Activation inhibits neurotransmitter release, potentially counteracting some effects of bronchoconstriction.
  • M3 Receptors: Primarily responsible for inducing bronchoconstriction and increasing mucus secretion.
  • Studies have shown that asthmatic individuals exhibit heightened sensitivity to methacholine due to altered receptor function and inflammatory processes affecting airway smooth muscle responsiveness .

Several compounds share structural or functional similarities with methacholine. Here are notable examples:

Compound NameStructure SimilarityPrimary Use
AcetylcholineNatural neurotransmitterNeuromuscular transmission
CarbacholCarbamate derivativeGlaucoma treatment
PilocarpineMuscarinic agonistTreats dry mouth and glaucoma
BethanecholCholinergic agonistTreats urinary retention
NeostigmineAcetylcholinesterase inhibitorMyasthenia gravis treatment

Uniqueness of Methacholine:

  • Unlike acetylcholine, methacholine has a methyl group at the beta position, enhancing selectivity for muscarinic receptors over nicotinic receptors.
  • Methacholine's quaternary ammonium structure limits its ability to cross lipid membranes, making it less likely to affect central nervous system functions compared to other cholinergic agents like pilocarpine and neostigmine .

The synthesis of methacholine, chemically known as 2-(acetyloxy)-N,N,N-trimethylpropan-1-aminium chloride, dates back to the early 20th century [1]. Early methods primarily focused on the modification of acetylcholine structure to enhance its pharmacological properties and stability [4]. The first documented synthesis methods emerged in the 1930s when researchers began exploring the potential of quaternary ammonium compounds as parasympathomimetic agents [12].

One of the earliest approaches involved the addition of trimethylamine to propylene chlorohydrin, which yields (2-hydroxypropyl)trimethylammonium ion [1]. This intermediate compound was then acetylated to produce methacholine chloride [1] [4]. This method represented a significant advancement in medicinal chemistry during that era, as it allowed for the selective modification of the acetylcholine structure to enhance muscarinic receptor selectivity [16].

Historical records from the 1940s indicate that early production of methacholine was primarily conducted in laboratory settings with limited scale and purity [12]. The synthesis faced challenges related to the hygroscopic nature of the compound, which required specialized handling and storage conditions [6]. Early researchers noted that methacholine powder required storage with desiccants in freezers to maintain its chemical integrity [3].

By the 1950s, improvements in synthetic organic chemistry led to more refined methods for methacholine production, with greater attention to stereochemistry and purity [12]. These advancements were crucial as they established the foundation for modern manufacturing processes that would later be scaled for industrial production [6] [12].

Modern Synthetic Pathways

Acetylcholine Derivative Modification Strategies

Modern synthesis of methacholine primarily involves strategic modifications of the acetylcholine structure [4] [16]. The key structural difference between acetylcholine and methacholine is the addition of a methyl group on the β carbon position relative to the quaternary ammonium group [16]. This methyl substitution is critical as it increases selectivity for muscarinic receptors over nicotinic receptors and provides greater resistance to hydrolysis by cholinesterase enzymes [10] [16].

The contemporary synthetic approach typically follows a two-step process [1] [4]:

  • Formation of the quaternary ammonium compound: This involves the reaction of trimethylamine with propylene chlorohydrin to form (2-hydroxypropyl)trimethylammonium chloride [1] [17].

  • Acetylation of the hydroxyl group: The intermediate compound undergoes esterification with acetic anhydride or acetyl chloride to yield methacholine chloride [1] [4].

The chemical reaction can be represented as follows:

StepReactionReagents
1Propylene chlorohydrin + Trimethylamine → (2-hydroxypropyl)trimethylammonium chloridePropylene chlorohydrin, Trimethylamine
2(2-hydroxypropyl)trimethylammonium chloride + Acetylating agent → Methacholine chlorideAcetic anhydride or Acetyl chloride

This synthetic pathway is advantageous because it allows for precise control over the stereochemistry of the final product [4] [7]. The presence of a chiral center in methacholine necessitates careful consideration of stereoisomers during synthesis, as they may exhibit different pharmacological properties [1] [7].

Recent advancements in synthetic methodologies have focused on improving the regioselectivity and stereoselectivity of these reactions to enhance the purity of the final product [10] [15]. These improvements are essential for pharmaceutical-grade methacholine production, which requires high purity standards [13] [14].

Catalytic and Solvent Optimization

The efficiency and yield of methacholine synthesis have been significantly improved through catalytic and solvent optimization strategies [10] [13]. Modern synthetic approaches employ various catalysts to enhance reaction rates and selectivity while minimizing side reactions [11] [13].

Lewis acid catalysts, particularly aluminum chloride (AlCl₃), have been found to be effective in promoting the acetylation step of methacholine synthesis [11]. Research has shown that the addition of sodium iodide (NaI) as a co-catalyst can significantly increase conversion rates, reducing reaction times from 6 hours to 2-3 hours and allowing for lower reaction temperatures (70°C instead of 130°C) [11].

Solvent selection plays a crucial role in optimizing methacholine synthesis [13] [14]. Polar aprotic solvents are typically preferred for quaternization reactions, while the acetylation step may be conducted in different solvent systems depending on the acetylating agent used [13]. The following table summarizes some key findings regarding catalytic and solvent optimization:

ParameterTraditional ApproachOptimized ApproachImprovement
Catalyst for acetylationNone or basic catalystsAlCl₃ (3 equiv) with NaI (3 equiv)Conversion increase from <50% to 95%
Reaction temperature130°C70°CLower energy requirement, fewer side reactions
Reaction time6 hours2-3 hoursIncreased throughput
Solvent systemAqueous or alcoholicOptimized polar aprotic solventsBetter solubility and reaction control

Recent studies have also explored the use of alternative Lewis acids such as cerium chloride (CeCl₃), which can provide milder reaction conditions, though with somewhat lower conversion rates [11]. The optimization of catalyst loading has been investigated, with findings suggesting that 1.5-3 equivalents of Lewis acid catalyst provides the best balance between reactivity and economy [11] [13].

Water content in reaction solvents must be carefully controlled due to the hygroscopic nature of both the reactants and the product [3] [9]. Anhydrous conditions are typically maintained during synthesis to prevent hydrolysis of the acetylating agents and degradation of the product [13] [14].

Industrial-Scale Production Protocols

The industrial production of methacholine chloride requires specialized equipment and protocols to ensure consistent quality and yield [5] [6]. The manufacturing process must address several challenges, including the hygroscopic nature of the compound, the need for sterile conditions for pharmaceutical applications, and the optimization of reaction parameters for large-scale production [3] [13].

Industrial-scale production typically follows a continuous or semi-continuous process rather than batch production to improve efficiency and consistency [5] [17]. The process generally involves the following stages:

  • Preparation of propylene chlorohydrin: This is often produced on-site through the reaction of propylene with chlorine in water [17]. Modern industrial methods utilize composite reactors with both one-way flow reaction areas and circulating flow reaction areas connected in series to optimize the production of propylene chlorohydrin [17].

  • Quaternization reaction: Propylene chlorohydrin is reacted with trimethylamine under controlled conditions to form the quaternary ammonium intermediate [1] [17]. This reaction is typically conducted in specialized reactors designed to handle the exothermic nature of the quaternization process [17] [18].

  • Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride under carefully controlled conditions to produce methacholine chloride [1] [13]. Industrial processes often employ continuous stirred-tank reactors or tubular reactors for this step [13] [17].

  • Isolation and purification: The crude product undergoes various purification steps to remove impurities and achieve pharmaceutical-grade quality [2] [5].

Temperature control is critical throughout the industrial production process [13] [14]. The quaternization reaction is typically conducted at temperatures between 0-25°C to control the exothermic reaction, while the acetylation step may require higher temperatures (50-80°C) depending on the catalysts and solvents used [13] [17].

For pharmaceutical applications, the production must comply with Good Manufacturing Practice (GMP) standards, which necessitate strict control of all process parameters and thorough documentation [3] [6]. The industrial production of methacholine chloride for pharmaceutical use requires facilities capable of maintaining sterile conditions, particularly during the final stages of production [13] [14].

Purification Techniques and Impurity Profiling

The purification of methacholine chloride is a critical aspect of its manufacturing process, particularly for pharmaceutical applications where high purity standards must be met [2] [5]. Various purification techniques are employed to remove synthesis by-products, unreacted starting materials, and degradation products [2] [13].

Recrystallization is a commonly used purification method for methacholine chloride [9] [13]. The compound is typically recrystallized from suitable solvent systems, often involving mixtures of alcohols and ethers, to remove impurities [9]. Multiple recrystallization steps may be required to achieve the desired purity level [13].

Chromatographic techniques, particularly ion-exchange chromatography, are employed for the purification of methacholine chloride at both analytical and preparative scales [2] [5]. These methods are effective in separating methacholine from structurally similar impurities [2].

Impurity profiling is an essential component of quality control in methacholine production [2] [5]. Known degradation products and synthetic impurities that may be present in methacholine preparations include:

  • β-Methylcholine: Formed through hydrolysis of the acetyl group in methacholine [2] [10].
  • Acetic acid: A hydrolysis product of methacholine [2].
  • Acetylcholine: A potential synthetic impurity that may be present in the powder [2] [5].

High-performance liquid chromatography (HPLC) is commonly used for the identification and quantification of these impurities [2] [5]. The following table presents typical impurity specifications for pharmaceutical-grade methacholine chloride:

ImpurityTypical Specification LimitDetection Method
β-Methylcholine≤ 0.5%Ion chromatography
Acetylcholine≤ 0.5%Ion chromatography
Acetic acid≤ 0.5%Ion chromatography
Total impurities≤ 2.0%Various methods
Water content≤ 1.0%Karl Fischer titration

Stability studies have shown that methacholine solutions are most stable at pH values between 4 and 5 [13] [14]. Buffer systems, particularly acetate buffers with concentrations of 4.5-8.5 mM, are often used to maintain this optimal pH range during storage [13] [14]. The addition of sodium chloride has been found to assist in stabilizing methacholine solutions at low pH [13].

Sterilization of methacholine preparations for pharmaceutical use presents challenges due to the potential for degradation under heat sterilization conditions [13]. Studies have shown measurable potency loss and increased impurity levels (up to 2.5%) following conventional steam sterilization (121°C for 30 minutes) [13]. Therefore, aseptic filtration is the preferred sterilization method for methacholine solutions [14].

Physical Description

Solid

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Exact Mass

160.133753817 g/mol

Monoisotopic Mass

160.133753817 g/mol

Heavy Atom Count

11

Melting Point

170-174

UNII

03V657ZD3V

Related CAS

62-51-1 (Parent)
625-19-4 (iodide salt/solvate)

Drug Indication

Methacholine is indicated in adult and pediatric patients aged five years and older without clinically apparent asthma for the diagnosis of bronchial airway hyperactivity via the methacholine challenge test.

Mechanism of Action

Asthma is a complicated condition associated with airway remodelling, including the proliferation of airway smooth muscle (ASM) and altered extracellular matrix, aberrant pro-inflammatory immune responses, and excessive ASM contraction leading to decreased lung function. Excessive ASM contraction in response to contractile agonists, a phenomenon termed airway hyperresponsiveness (AHR), is a physical manifestation of the altered pulmonary physiology in asthma. Although numerous factors, such as increased ASM levels, pro-contractile molecules, pro-inflammatory cytokines, and growth factors, contribute to AHR, one of the key factors in determining ASM tone is regulated by vagal parasympathetic nerve innervation. The response to acetylcholine and other cholinergic agonists at these neuromuscular junctions is predominantly controlled by inhibitory Gi-coupled M2 and excitatory Gq-coupled M3 muscarinic acetylcholine receptors (mAChRs). Activation of M3 receptors results in ASM contraction and resulting bronchoconstriction through downstream calcium-dependent signalling pathways, while M2 activation inhibits neuronal acetylcholine release. Methacholine is a non-specific mAChR agonist, capable of acting on all mAChR subtypes. However, in the context of AHR, methacholine's ability to induce bronchoconstriction through M3 receptors is clinically relevant. In addition, M3 agonism may increase the release of pro-inflammatory cytokines, further contributing to AHR. The inhibitory effect of M2 agonism by methacholine is likely also important, as shown by animal studies using mice with impaired M2 function, and by observations that eosinophilic inflammation, such as occurs in asthma, negatively impacts M2 function. Hence, asthmatic patients are more sensitive to inhaled cholinergic agonists such as methacholine; this forms the basis for the methacholine challenge test, which diagnoses AHR through an increased methacholine-induced response.

Other CAS

55-92-5

Wikipedia

Methacholine

Use Classification

Pharmaceuticals

Dates

Last modified: 02-18-2024
Aghasafari P, George U, Pidaparti R: A review of inflammatory mechanism in airway diseases. Inflamm Res. 2019 Jan;68(1):59-74. doi: 10.1007/s00011-018-1191-2. Epub 2018 Oct 10. [PMID:30306206]
Lam M, Lamanna E, Bourke JE: Regulation of Airway Smooth Muscle Contraction in Health and Disease. Adv Exp Med Biol. 2019;1124:381-422. doi: 10.1007/978-981-13-5895-1_16. [PMID:31183836]
Castro JM, Resende RR, Mirotti L, Florsheim E, Albuquerque LL, Lino-dos-Santos-Franco A, Gomes E, de Lima WT, de Franco M, Ribeiro OG, Russo M: Role of m2 muscarinic receptor in the airway response to methacholine of mice selected for minimal or maximal acute inflammatory response. Biomed Res Int. 2013;2013:805627. doi: 10.1155/2013/805627. Epub 2013 Apr 18. [PMID:23691511]
Gosens R, Bromhaar MM, Tonkes A, Schaafsma D, Zaagsma J, Nelemans SA, Meurs H: Muscarinic M(3) receptor-dependent regulation of airway smooth muscle contractile phenotype. Br J Pharmacol. 2004 Mar;141(6):943-50. doi: 10.1038/sj.bjp.0705709. Epub 2004 Mar 1. [PMID:14993104]
Gonzalez JC, Albinana E, Baldelli P, Garcia AG, Hernandez-Guijo JM: Presynaptic muscarinic receptor subtypes involved in the enhancement of spontaneous GABAergic postsynaptic currents in hippocampal neurons. Eur J Neurosci. 2011 Jan;33(1):69-81. doi: 10.1111/j.1460-9568.2010.07475.x. Epub 2010 Nov 23. [PMID:21091801]
Meyer EM, Otero DH: Pharmacological and ionic characterizations of the muscarinic receptors modulating [3H]acetylcholine release from rat cortical synaptosomes. J Neurosci. 1985 May;5(5):1202-7. [PMID:3998816]
Tulic MK, Wale JL, Petak F, Sly PD: Muscarinic blockade of methacholine induced airway and parenchymal lung responses in anaesthetised rats. Thorax. 1999 Jun;54(6):531-7. doi: 10.1136/thx.54.6.531. [PMID:10335008]
Borchers MT, Biechele T, Justice JP, Ansay T, Cormier S, Mancino V, Wilkie TM, Simon MI, Lee NA, Lee JJ: Methacholine-induced airway hyperresponsiveness is dependent on Galphaq signaling. Am J Physiol Lung Cell Mol Physiol. 2003 Jul;285(1):L114-20. doi: 10.1152/ajplung.00322.2002. Epub 2003 Feb 28. [PMID:12611815]
Gosens R, Rieks D, Meurs H, Ninaber DK, Rabe KF, Nanninga J, Kolahian S, Halayko AJ, Hiemstra PS, Zuyderduyn S: Muscarinic M3 receptor stimulation increases cigarette smoke-induced IL-8 secretion by human airway smooth muscle cells. Eur Respir J. 2009 Dec;34(6):1436-43. doi: 10.1183/09031936.00045209. Epub 2009 May 21. [PMID:19460789]
Davis BE, Blais CM, Cockcroft DW: Methacholine challenge testing: comparative pharmacology. J Asthma Allergy. 2018 May 14;11:89-99. doi: 10.2147/JAA.S160607. eCollection 2018. [PMID:29785128]
FDA Approved Drug Products: PROVOCHOLINE (methacholine chloride) inhalation

Explore Compound Types